molecular formula C13H8BrNO B12891763 3-(4-Bromophenyl)benzo[d]isoxazole

3-(4-Bromophenyl)benzo[d]isoxazole

Cat. No.: B12891763
M. Wt: 274.11 g/mol
InChI Key: APMMSMWGGNUIME-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Architectures in Contemporary Chemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to many areas of science. researchgate.netresearchgate.net Their prevalence in nature is remarkable, forming the core of essential molecules for life such as chlorophyll (B73375) and heme, which are vital for photosynthesis and oxygen transport, respectively. ijarsct.co.in Many vitamins, including the B-complex vitamins (B1, B2, B3, B6) and vitamin C, also feature heterocyclic structures. ijarsct.co.in The structural and functional diversity of these compounds makes them crucial in numerous biological processes. ijarsct.co.in

In the realm of modern science, heterocyclic chemistry is a cornerstone of organic chemistry, with over half of all known organic compounds being classified as heterocyclic. msesupplies.com This vast class of molecules has significant applications in medicine, agriculture, and technology. researchgate.netmsesupplies.com They serve as foundational structures for the synthesis of a wide array of commercially important products, including pharmaceuticals, agrochemicals, dyes, and polymers. ijarsct.co.inmsesupplies.com The presence of heteroatoms like nitrogen, oxygen, or sulfur imparts unique electronic properties and the ability to form specific interactions, such as hydrogen bonds, with biological targets like enzymes and receptors. researchgate.netresearchgate.net This makes them particularly valuable in drug discovery and medicinal chemistry, where they are used to design and develop new therapeutic agents with improved efficacy and safety profiles. msesupplies.commdpi.com Researchers continuously explore new synthetic methods to create complex heterocyclic architectures, highlighting their ongoing importance in scientific advancement. researchgate.netresearchgate.net

The Benzo[d]isoxazole Nucleus: A Privileged Framework in Chemical Synthesis

The benzo[d]isoxazole, or 1,2-benzisoxazole, nucleus is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term describes a molecular framework that can serve as a ligand for multiple, often unrelated, biological targets. researchgate.netmdpi.com The concept of privileged structures has become a powerful strategy in drug discovery, as these scaffolds often exhibit good drug-like properties, providing a solid foundation for the development of new therapeutic agents. researchgate.netmdpi.com The benzisoxazole scaffold is a prime example of such a framework, found in a variety of biologically active compounds. nih.govresearchgate.net

The versatility of the benzo[d]isoxazole core is demonstrated by its presence in several FDA-approved drugs. researchgate.net For instance, the anticonvulsant drug Zonisamide and the antipsychotic drugs Risperidone and Paliperidone all contain the benzo[d]isoxazole moiety. researchgate.netchim.it This highlights the ability of this scaffold to interact with a range of biological targets. nih.govresearchgate.net The 3-substituted benzo[d]isoxazoles, in particular, have shown a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netresearchgate.net The continued emergence of benzisoxazole-containing compounds in drug discovery pipelines underscores its significance as a versatile and valuable building block in the synthesis of new medicines. nih.govresearchgate.net

Contextualization of 3-(4-Bromophenyl)benzo[d]isoxazole within Benzo[d]isoxazole Derivatives

Within the broader class of benzo[d]isoxazole derivatives, this compound stands out as a key intermediate and a subject of synthetic and medicinal chemistry research. The "3-position" of the benzo[d]isoxazole ring is a common point for substitution, allowing for the introduction of various functional groups to modulate the biological activity of the resulting molecule. researchgate.net The presence of a 4-bromophenyl group at this position is particularly significant for several reasons.

The bromine atom serves as a versatile functional handle for further chemical modifications. It can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the synthesis of a diverse library of more complex molecules. This strategic placement of a reactive halogen atom makes this compound a valuable building block for creating novel compounds with potentially enhanced or entirely new pharmacological profiles. The phenyl ring itself can also be further functionalized, adding another layer of structural diversity. The investigation of such derivatives is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds in drug discovery programs.

An in-depth analysis of the synthetic pathways leading to the formation of this compound reveals a landscape rich with established and innovative chemical strategies. The construction of this molecule relies on fundamental principles of heterocyclic chemistry, adapted and refined for the specific introduction of the aryl and isoxazole (B147169) moieties. This article explores the retrosynthetic logic and synthetic methodologies pertinent to this compound and its structural relatives.

Properties

Molecular Formula

C13H8BrNO

Molecular Weight

274.11 g/mol

IUPAC Name

3-(4-bromophenyl)-1,2-benzoxazole

InChI

InChI=1S/C13H8BrNO/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)16-15-13/h1-8H

InChI Key

APMMSMWGGNUIME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)C3=CC=C(C=C3)Br

Origin of Product

United States

Retrosynthetic Analysis and Synthetic Strategies for 3 4 Bromophenyl Benzo D Isoxazole

The synthesis of 3-(4-Bromophenyl)benzo[d]isoxazole can be approached through various retrosynthetic disconnections. A primary strategy involves the formation of the benzo[d]isoxazole core, with the 4-bromophenyl group being introduced either prior to or after the ring system is established. The core methodologies for constructing the isoxazole (B147169) and benzo[d]isoxazole rings are central to any synthetic plan.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Bromophenyl Benzo D Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 3-(4-Bromophenyl)benzo[d]isoxazole, both ¹H and ¹³C NMR are employed to confirm the distinct chemical environments of the protons and carbons within the aromatic rings and the isoxazole (B147169) moiety. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. In a typical spectrum of a related compound, 5-(4-bromophenyl)-3-phenylisoxazole, the aromatic protons appear as a multiplet in the region of δ 7.48–7.49 ppm. thieme-connect.com For similar isoxazole derivatives, aromatic protons are generally observed in the range of δ 7.0 to 8.5 ppm. biointerfaceresearch.comrjpbcs.com The specific shifts and splitting patterns are crucial for assigning each proton to its correct position on the benzo[d]isoxazole and bromophenyl rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key resonances for isoxazole derivatives include the carbons of the isoxazole ring itself. For instance, in 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-isoxazole, the –C=N-O group carbon appears at 157.10 ppm, while the –C=C-O and -C-O carbons of the isoxazole ring are observed at 114.82 ppm and 159.7 ppm, respectively. njesr.com Aromatic carbons typically resonate between 100 and 160 ppm. njesr.com The carbon attached to the bromine atom in the bromophenyl ring would also show a characteristic chemical shift.

A detailed analysis of the ¹H and ¹³C NMR data for this compound allows for the complete assignment of its molecular structure.

Table 1: Representative NMR Data for Isoxazole Derivatives

Nucleus Chemical Shift (ppm) Range Assignment
¹H 7.0 - 8.5 Aromatic Protons
¹³C 155 - 160 C=N of isoxazole ring
¹³C 110 - 120 C=C of isoxazole ring
¹³C 100 - 160 Aromatic Carbons

Note: The exact chemical shifts for this compound may vary but are expected to fall within these general ranges based on data from analogous structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. mdpi.com

Key vibrational modes for this compound include:

Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹. rjpbcs.comnjesr.com

C=N stretching: The carbon-nitrogen double bond of the isoxazole ring shows a characteristic absorption band. For example, in 5-(4-bromophenyl)-3-(4-nitrophenyl)-isoxazole, this band is observed at 1665 cm⁻¹. njesr.com

C=C stretching: The aromatic rings exhibit several bands in the 1450-1600 cm⁻¹ region. rjpbcs.com

N-O and C-O stretching: The isoxazole ring also gives rise to N-O and C-O stretching vibrations, which are typically found in the 1400-1000 cm⁻¹ range. rjpbcs.comnjesr.com

C-Br stretching: The presence of the bromine atom is confirmed by a band in the lower frequency region of the spectrum, typically around 600-700 cm⁻¹. rjpbcs.comnjesr.com

The collective pattern of these absorption bands provides a molecular fingerprint, confirming the identity of this compound.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound and Related Compounds

Vibrational Mode Frequency Range (cm⁻¹) Reference
Aromatic C-H stretch >3000 rjpbcs.comnjesr.com
C=N stretch (isoxazole) ~1665 njesr.com
Aromatic C=C stretch 1450-1600 rjpbcs.com
N-O stretch (isoxazole) ~1404 rjpbcs.com
C-O stretch (isoxazole) ~1174 njesr.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, the expected monoisotopic mass is approximately 272.97 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), a characteristic [M+2]⁺ peak of nearly equal intensity to the molecular ion peak would also be observed. researchgate.net

Under electron impact ionization, the molecule can fragment in predictable ways. The fragmentation pattern provides further confirmation of the structure. For instance, cleavage of the isoxazole ring and loss of the bromine atom are common fragmentation pathways for related compounds. rjpbcs.com

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺ ~272.97 Molecular ion with ⁷⁹Br
[M+2]⁺ ~274.97 Molecular ion with ⁸¹Br

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While the spectroscopic methods described above provide strong evidence for the structure of this compound, X-ray crystallography offers the most definitive and unambiguous determination of its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Table 4: List of Compounds Mentioned

Compound Name
This compound
5-(4-bromophenyl)-3-phenylisoxazole
5-(4-chlorophenyl)-3-(4-methoxyphenyl)-isoxazole

Theoretical and Computational Chemistry Investigations of 3 4 Bromophenyl Benzo D Isoxazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and energetics of complex organic molecules. researchgate.net By utilizing functionals like B3LYP combined with various basis sets (e.g., 6-311++G(d,p)), researchers can accurately compute a range of molecular properties. researchgate.net These calculations are foundational for understanding the molecule's geometry, orbital energies, and reactive sites. researchgate.netnih.gov

The first step in most DFT studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. researchgate.net This process determines key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles. For aromatic and heterocyclic systems, planarity and the rotational barrier between different rings are of particular interest.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Heterocyclic Compound (2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine) calculated via DFT/B3LYP/6-311++G(d,p) (Note: This data is for a related molecule and serves to illustrate typical computational results.)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-Br 1.918 C-C-C (phenyl) ~120.0
C-N 1.380 C-N-C ~125.0
C=N 1.284 C-C-Br ~119.8
C-C (phenyl) 1.395 H-C-C ~120.0

Data derived from studies on similar molecular structures. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. nih.govnumberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small energy gap suggests the molecule is more reactive. nih.gov In related isoxazole (B147169) derivatives, the HOMO and LUMO levels are often distributed over the π-system of the molecule, indicating that potential electron transfer is a π-π* transition. researchgate.net

Table 2: Example Frontier Molecular Orbital Energies and Energy Gap for a Related Isoxazole Derivative (Note: This data is for a 3-phenyl-5-furan isoxazole derivative and is for illustrative purposes.)

Parameter Energy (eV)
EHOMO -6.5100
ELUMO -2.1550
Energy Gap (ΔE) 4.3550

Data derived from DFT B3LYP/6–311++G(d, p) calculations. acu.edu.in

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface is colored based on its electrostatic potential value.

Red Regions : Indicate negative potential, rich in electron density, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. nih.gov

Blue Regions : Indicate positive potential, electron-poor areas, and are prone to nucleophilic attack. These are often located around hydrogen atoms attached to electronegative atoms or on aromatic rings. nih.gov

Green Regions : Represent neutral or zero potential.

For a molecule like 3-(4-Bromophenyl)benzo[d]isoxazole, MEP maps would likely show negative potential (red/yellow) around the oxygen and nitrogen atoms of the isoxazole ring, highlighting them as sites for hydrogen bonding and electrophilic interaction. nih.govresearchgate.net The hydrogen atoms of the benzene (B151609) rings would exhibit positive potential (blue). nih.gov

Theoretical vibrational analysis using DFT is a powerful method to understand the vibrational modes of a molecule. arxiv.org Calculated vibrational frequencies can be correlated with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure. researchgate.netresearchgate.net While the harmonic approximation used in calculations often leads to an overestimation of frequencies, scaling factors can be applied to achieve better agreement with experimental spectra. aps.org

The analysis helps in assigning specific vibrational modes (stretching, bending, etc.) to the observed spectral bands. dergipark.org.tr For this compound, key vibrational modes would include C-H stretching of the aromatic rings, C=N stretching of the isoxazole ring, C-O-C stretching, and the C-Br stretching vibration. researchgate.netdergipark.org.tr Comparing theoretical and experimental spectra serves as a rigorous validation of the computed optimized geometry. researchgate.net

Quantum Chemical Studies and Global Reactivity Descriptors

Beyond FMO analysis, quantum chemical calculations provide a suite of global reactivity descriptors that quantify a molecule's reactivity and stability. nih.govresearchgate.net These descriptors are calculated from the ionization potential (I) and electron affinity (A), which are often approximated by the energies of the HOMO and LUMO (I ≈ -EHOMO, A ≈ -ELUMO) via Koopman's theorem. dergipark.org.trresearchgate.net

Key global reactivity descriptors include:

Electronegativity (χ): Measures the power of an atom or group to attract electrons. (χ = (I+A)/2) dergipark.org.tr

Chemical Hardness (η): Measures the resistance to change in electron distribution. (η = (I-A)/2) dergipark.org.tr Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/2η). dergipark.org.tr

Chemical Potential (μ): The negative of electronegativity (μ = -χ). dergipark.org.tr

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. (ω = μ²/2η) dergipark.org.tr

These descriptors provide a quantitative framework to compare the reactivity of different molecules and understand their electronic behavior in chemical reactions. nih.gov

Table 3: Illustrative Global Reactivity Descriptors for a Related Heterocycle (Note: Values are conceptual and derived from the principles outlined in cited literature.)

Descriptor Formula Typical Value Range (eV)
Ionization Potential (I) -EHOMO 6.0 - 7.0
Electron Affinity (A) -ELUMO 1.5 - 2.5
Chemical Hardness (η) (I-A)/2 2.0 - 2.5
Chemical Potential (μ) -(I+A)/2 -4.0 - -4.5
Electrophilicity Index (ω) μ²/2η 3.0 - 4.0

Formulas and concepts derived from referenced studies. nih.govdergipark.org.tr

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling aims to find a mathematical relationship between the structural properties of a molecule and its physicochemical properties. While no specific QSPR models for this compound were identified in the search, the methodology is highly relevant.

In a QSPR study, various theoretical descriptors (electronic, topological, steric, etc.) calculated through computational chemistry would be used as independent variables. These could include the descriptors mentioned above (HOMO-LUMO gap, dipole moment, hardness) as well as others like molecular volume and surface area. scirp.org These descriptors would then be correlated with an experimentally determined property (e.g., solubility, chromatographic retention time, or biological activity) using statistical methods like multiple linear regression (MLR). nanobioletters.com Such models, once validated, can be used to predict the properties of new, unsynthesized derivatives, guiding the design of molecules with desired attributes. nanobioletters.comresearchgate.net

Advanced Computational Simulations (e.g., Molecular Dynamics for Theoretical Reactivity)

Advanced computational methods, particularly molecular dynamics (MD) simulations, offer a powerful lens through which to view the dynamic nature of this compound and predict its theoretical reactivity. Unlike static quantum chemical calculations that consider molecules in isolation and at zero Kelvin, MD simulations provide a time-resolved trajectory of atoms and molecules, offering insights into conformational changes, solvent effects, and the energetic landscapes of chemical reactions.

Molecular dynamics simulations treat molecules as a collection of atoms interacting through a defined force field. By solving Newton's equations of motion for this many-body system, the trajectory of each atom can be tracked over time, typically on the scale of nanoseconds to microseconds. This allows for the exploration of the molecule's conformational space and the simulation of its behavior in a more realistic environment, such as in a solvent or near a reactive partner.

For this compound, MD simulations can be employed to understand its structural flexibility, including the rotation around the single bond connecting the phenyl and benzo[d]isoxazole rings. This is crucial as the molecule's conformation can significantly influence its reactivity. For instance, the accessibility of the isoxazole ring's nitrogen and oxygen atoms, which are potential sites for interaction, can be modulated by this rotation.

Furthermore, MD simulations are invaluable for studying reaction dynamics. By simulating the approach of a reactant towards this compound, it is possible to identify preferential binding orientations and calculate the potential of mean force (PMF) along a reaction coordinate. The PMF provides a measure of the free energy change as the reaction progresses, allowing for the identification of transition states and the calculation of activation energy barriers. This information is critical for predicting the likelihood and rate of a given reaction.

Recent computational studies on related isoxazole and benzisoxazole derivatives have successfully utilized molecular dynamics to elucidate their interaction with biological targets and to understand their stability and reactivity. bohrium.comresearchgate.netmdpi.com For example, MD simulations have been used to assess the stability of ligand-receptor complexes, providing insights into the binding modes of isoxazole-containing compounds with proteins. mdpi.com In the context of materials science, MD simulations have also been applied to study the adsorption of benzisoxazole derivatives on metal surfaces, revealing details about the inhibition of corrosion. nih.govdntb.gov.ua While specific MD studies on the reactivity of this compound are not yet prevalent in the literature, the methodologies are well-established.

A hypothetical MD simulation to investigate the reactivity of this compound with a model nucleophile could yield data such as that presented in the following table. Such a simulation would typically be run using a standard force field (e.g., AMBER, CHARMM) in a box of solvent molecules (e.g., water) at a constant temperature and pressure.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters and Results for the Interaction of this compound with a Nucleophile

ParameterValueDescription
System Setup
Force FieldAMBER FF19SBA common force field for biomolecular simulations.
SolventTIP3P WaterA standard water model for simulations.
Box Size50 x 50 x 50 ųThe dimensions of the simulation box.
Simulation Protocol
EnsembleNPT (Isothermal-Isobaric)Constant number of particles, pressure, and temperature.
Temperature300 KApproximate room temperature.
Pressure1 atmStandard atmospheric pressure.
Simulation Time100 nsThe duration of the simulation.
Reactivity Analysis
Reaction CoordinateDistance between nucleophile and C3 of the isoxazole ringThe parameter tracked to monitor the reaction progress.
Free Energy Barrier (ΔG‡)15.2 kcal/molThe calculated activation energy for the nucleophilic attack.
Key Interacting ResiduesN/A (for a simple nucleophile)Would be relevant for enzyme-catalyzed reactions.

The data in such a table would provide a quantitative measure of the reactivity of this compound towards a specific type of chemical transformation. The calculated free energy barrier, for instance, would indicate how readily the reaction is expected to occur under the simulated conditions.

Mechanistic Elucidation of Reaction Pathways Involving 3 4 Bromophenyl Benzo D Isoxazole

Investigating Synthetic Reaction Mechanisms

The synthesis of 3-aryl-benzo[d]isoxazoles, including the 3-(4-bromophenyl) derivative, can be achieved through several mechanistic pathways. The most prominent among these are intramolecular cyclizations and [3+2] cycloaddition reactions.

One of the primary mechanisms involves the intramolecular cyclization of an ortho-substituted phenolic precursor. A common strategy begins with a 2-hydroxyaryl ketone, such as 2-hydroxy-4'-bromobenzophenone. The reaction with hydroxylamine (B1172632) initially forms the corresponding oxime intermediate. In a subsequent step, an intramolecular nucleophilic attack by the phenoxide oxygen on the imine carbon of the oxime occurs, followed by dehydration to yield the stable aromatic benzo[d]isoxazole ring.

Another significant mechanistic route is the 1,3-dipolar cycloaddition, which is a powerful tool for constructing five-membered heterocyclic rings like isoxazoles. nih.govresearchgate.netresearchgate.net In the context of fused systems like benzo[d]isoxazole, the reaction typically proceeds via an Intramolecular Nitrile Oxide Cycloaddition (INOC). researchgate.netnih.gov This mechanism involves the in situ generation of a nitrile oxide from a suitable precursor, such as an aldoxime or a primary nitro compound. nih.gov For the synthesis of 3-(4-Bromophenyl)benzo[d]isoxazole, a hypothetical precursor could be an ortho-alkynyl substituted 4-bromobenzaldoxime. Dehydration of this oxime would generate a highly reactive nitrile oxide intermediate, which would then rapidly undergo intramolecular cycloaddition with the tethered alkyne to form the final fused ring system.

A related mechanism involves the reaction of chalcone (B49325) precursors with hydroxylamine. njesr.comyoutube.com A plausible precursor for the benzo[d]isoxazole system would be an (E)-1-(2-hydroxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one. The mechanism is initiated by the nucleophilic attack of hydroxylamine on the β-carbon of the α,β-unsaturated ketone. This is followed by the formation of an oxime with the ketone functionality and a subsequent intramolecular cyclization with the elimination of water to afford the isoxazole (B147169) ring. njesr.comyoutube.com

Table 1: Overview of Synthetic Mechanisms for Benzo[d]isoxazole Formation

Mechanistic PathwayKey PrecursorsKey StepsRef.
Intramolecular Cyclization2-Hydroxyaryl oximesOxime formation, Intramolecular nucleophilic attack, Dehydration
1,3-Dipolar Cycloaddition (INOC)Tethered oximes or nitro compoundsIn situ nitrile oxide generation, Intramolecular cycloaddition researchgate.netnih.gov
Chalcone Cyclizationα,β-Unsaturated 2-hydroxy-ketones (Chalcones)Michael addition, Oxime formation, Cyclization, Dehydration njesr.comyoutube.com

Analysis of Regioselectivity and Stereoselectivity in Formation

Regioselectivity and stereoselectivity are critical factors in the synthesis of complex molecules, determining the specific isomer formed among several possibilities.

Regioselectivity: In the synthesis of this compound, the regiochemistry is often dictated by the choice of starting materials. For instance, when using a 2-hydroxy-4'-bromobenzophenone, the connectivity of the atoms is already established, leading unambiguously to the benzo[d]isoxazole isomer.

However, in intermolecular [3+2] cycloaddition reactions used for simpler isoxazoles, regioselectivity is a major consideration. The reaction between a nitrile oxide (e.g., one generated from 4-bromobenzaldehyde (B125591) oxime) and an unsymmetrical dipolarophile like a terminal alkyne can potentially yield two different regioisomers (e.g., a 3,5-disubstituted vs. a 3,4-disubstituted isoxazole). rsc.org The observed outcome is controlled by a combination of steric and electronic factors of the substituents on both the nitrile oxide and the dipolarophile. Frontier Molecular Orbital (FMO) theory is often employed to predict the favored regioisomer. Several synthetic methods have been developed to achieve high regioselectivity, often using specific catalysts or reagents. core.ac.ukorganic-chemistry.orgnanobioletters.com For example, the use of hypervalent iodine(III) reagents can mediate the oxidative cycloaddition of aldoximes to afford 3,4-substituted isoxazoles with high regioselectivity. core.ac.uk

Stereoselectivity: The final product, this compound, is an aromatic, planar molecule and therefore achiral. As such, stereoselectivity is not a consideration in the final product itself. However, stereochemistry becomes highly relevant if the synthesis proceeds through chiral intermediates or if reactions are performed on a pre-existing, substituted benzo[d]isoxazole ring that contains stereocenters. For example, the synthesis of related 2,3-dihydrobenzo[d]isoxazoles can generate up to four stereocenters, where controlling the relative and absolute stereochemistry is a significant synthetic challenge. acs.orgrsc.org

Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient species, such as reaction intermediates and transition states.

Reaction Intermediates: A pivotal intermediate in many isoxazole syntheses is the nitrile oxide . nih.govnih.govbeilstein-journals.org These are high-energy, 1,3-dipolar species that are typically generated in situ due to their high reactivity. Common methods for their generation include the base-induced dehydrohalogenation of hydroxymoyl chlorides or the dehydration of primary nitroalkanes or aldoximes. nih.govnih.gov

Oximes represent another class of key intermediates. They are generally stable, isolable compounds formed from the reaction of aldehydes or ketones with hydroxylamine. core.ac.uk These oximes can then serve as direct precursors for intramolecular cyclization or be converted into nitrile oxides for subsequent cycloaddition reactions. In syntheses starting from 1,3-dicarbonyl compounds, deprotonation by a base leads to the formation of carbanion (enolate) intermediates , which then act as nucleophiles. beilstein-journals.org

Transition States: The fleeting nature of transition states makes their direct observation challenging; thus, they are most commonly studied through computational chemistry (e.g., Density Functional Theory, DFT). In [3+2] cycloaddition reactions, the mechanism is generally considered to be a concerted, albeit potentially asynchronous, process that proceeds through a single, highly ordered transition state. acs.org Computational modeling of these transition states helps to rationalize and predict the regioselectivity of the cycloaddition by comparing the activation energies of the different possible pathways. acs.org The geometry of the transition state, including the bond lengths of the newly forming bonds, provides insight into the degree of synchronicity of the reaction.

Kinetic and Thermodynamic Considerations in Chemical Transformations

The outcome of a chemical reaction, including its rate, yield, and product distribution, is governed by kinetic and thermodynamic principles.

Kinetic Control: Reaction kinetics deals with the rate of chemical processes. Many cycloaddition reactions leading to isoxazoles are irreversible and thus operate under kinetic control. This means the ratio of products formed is determined by the relative energy barriers (activation energies) of the competing reaction pathways, not by the thermodynamic stability of the products. nih.gov Factors that influence the reaction rate include:

Temperature: Higher temperatures generally increase reaction rates, but can sometimes negatively impact selectivity. nih.gov

Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize intermediates and transition states, thereby altering reaction rates and, in some cases, the reaction outcome. rsc.org

Catalysts: Catalysts provide an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate. Various catalysts, from metal complexes to organocatalysts, are used to promote isoxazole synthesis efficiently. nanobioletters.comtandfonline.com

Microwave Irradiation: This non-conventional energy source has been shown to dramatically reduce reaction times for isoxazole synthesis from hours to minutes by efficiently coupling with polar molecules and promoting rapid heating. nih.govrsc.org

Thermodynamic Control: Thermodynamics is concerned with the relative stability of reactants and products. A reaction is under thermodynamic control if it is reversible under the reaction conditions, allowing an equilibrium to be established. In this scenario, the product distribution reflects the relative thermodynamic stabilities of the possible isomers, with the most stable isomer being the major product. While many isoxazole syntheses are kinetically controlled, reaction conditions can sometimes be tuned to favor thermodynamic products, for example, by using higher temperatures or longer reaction times to allow for the isomerization of a less stable, kinetically formed product into a more stable one.

Table 2: Factors Influencing Chemical Transformations

FactorKinetic Effect (Rate)Thermodynamic Effect (Stability)Ref.
Temperature Rate generally increases with temperature.Higher temperature can allow equilibrium to be reached, favoring the most stable product. nih.gov
Solvent Polarity and coordinating ability can stabilize transition states, affecting the rate.Differential solvation of products can shift equilibrium positions. rsc.orgevitachem.com
Catalyst Provides a lower energy pathway, increasing the rate.Does not affect the position of equilibrium, but shortens the time to reach it. nanobioletters.comtandfonline.com
Substituents Electronic and steric properties affect the energy of the transition state.Electronic and steric properties affect the stability of the final product. beilstein-journals.org

Structure Reactivity Relationships and Rational Design Principles for Benzo D Isoxazoles

Influence of the Bromine Substituent on Chemical Reactivity and Electronic Properties

The presence of a bromine atom on the phenyl ring at the 3-position of the benzo[d]isoxazole core significantly impacts the molecule's electronic properties and chemical reactivity. Bromine, being an electronegative halogen, exerts a notable electron-withdrawing effect. tandfonline.com This effect is crucial in determining the stability and reactivity of the compound.

Studies on similar heterocyclic systems have shown that electron-withdrawing groups, such as halogens, can enhance the chemical stability of the molecule. tandfonline.com In the case of 3-(4-Bromophenyl)benzo[d]isoxazole, the bromine atom withdraws electron density from the phenyl ring, which in turn influences the electronic character of the entire benzo[d]isoxazole system. This electronic perturbation can affect the molecule's susceptibility to electrophilic and nucleophilic attack, as well as its participation in various chemical transformations. For instance, in a study of 3-(benzo[d]thiazol-2-yl)-5-phenylisoxazole derivatives, it was observed that electron-withdrawing groups like chlorine and bromine at the para-position of the phenyl ring enhance the electronegativity and chemical stability of the compounds. tandfonline.com

The electronic influence of the bromine substituent can be quantitatively assessed through computational studies, which can provide insights into parameters like molecular orbital energies and charge distribution. These computational analyses, coupled with experimental data, are invaluable for understanding the structure-reactivity relationships in this class of compounds.

The Benzo[d]isoxazole Core as a Scaffold for Chemical Transformations

The benzo[d]isoxazole ring system is a privileged scaffold in medicinal chemistry and organic synthesis, serving as a versatile starting point for the construction of more complex molecules. nih.govresearchgate.net Its inherent chemical properties allow for a variety of transformations, making it an attractive building block in drug discovery and materials science. nih.govresearchgate.net

The benzo[d]isoxazole core can undergo several types of reactions, including:

Ring-opening reactions: The isoxazole (B147169) ring, being less aromatic than other five-membered heterocycles, can be susceptible to ring-opening under certain conditions. unifi.it For example, a ring-opening [3+2] cyclization of benzo[d]isoxazoles has been reported, providing efficient access to 2-hydroxyaryloxazolines. rhhz.net

C-H activation/functionalization: The C-H bonds on both the benzo and isoxazole rings can be targeted for functionalization. Rhodium(III)-catalyzed redox-neutral alkylation of 3-arylbenzo[d]isoxazoles with maleimides has been developed to synthesize substituted succinimides. rsc.org This demonstrates the potential for direct modification of the core structure.

Cycloaddition reactions: The isoxazole moiety can participate in cycloaddition reactions, further expanding its synthetic utility. chim.it

The versatility of the benzo[d]isoxazole scaffold is highlighted by its presence in a wide range of biologically active compounds. researchgate.net Its ability to be readily modified allows for the fine-tuning of physicochemical properties, which is a key aspect of rational drug design.

Rational Design Principles for Modulating Reactivity and Selectivity in Benzo[d]isoxazole Derivatives

The rational design of benzo[d]isoxazole derivatives with specific reactivity and selectivity relies on a deep understanding of structure-activity relationships. nih.gov Key principles include:

Electronic Effects of Substituents: The nature and position of substituents on the benzo[d]isoxazole core play a critical role in modulating its reactivity. evitachem.comnih.gov Electron-donating groups generally increase the electron density of the ring system, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, like the bromine in this compound, decrease the electron density, which can influence the regioselectivity of certain reactions. For instance, in the development of anti-HIF-1α agents, it was found that para-substituents on the acylamino benzene (B151609) ring of benzo[d]isoxazole derivatives significantly enhanced their activity, regardless of the electronic effect of the substituent. nih.gov

Steric Hindrance: The size and spatial arrangement of substituents can dictate the accessibility of reactive sites. evitachem.com Bulky groups can sterically hinder certain positions, leading to regioselective transformations at less hindered sites. This principle is often exploited to control the outcome of chemical reactions.

Bioisosteric Replacement: In medicinal chemistry, the concept of bioisosterism is often employed, where a functional group is replaced by another with similar physical or chemical properties. This strategy can be used to modulate the reactivity and biological activity of benzo[d]isoxazole derivatives.

Molecular Hybridization: Combining the benzo[d]isoxazole scaffold with other pharmacophores is a common strategy to create hybrid molecules with enhanced or novel properties. nih.gov This approach has been successfully used to develop potent α-glucosidase inhibitors by hybridizing benzo[d]isoxazole with a triazole ring. nih.gov

A systematic approach to rational design often involves computational modeling to predict the effects of structural modifications on reactivity and properties, followed by targeted synthesis and experimental validation. nih.govnih.gov

Comparative Analysis of Halogenation Effects in Aromatic Heterocyclic Systems

The effects of halogenation on the reactivity of aromatic heterocyclic systems are a well-studied area of organic chemistry. cdnsciencepub.comscholaris.carsc.org A comparative analysis reveals both common trends and system-specific behaviors.

Common Trends:

Electrophilic Aromatic Substitution: Halogens are generally deactivating yet ortho-, para-directing in electrophilic aromatic substitution reactions on benzene rings. acs.org This is due to the interplay of their electron-withdrawing inductive effect and electron-donating resonance effect. In many heterocyclic systems, this deactivating effect is also observed.

"Green" Halogenation Methods: Environmentally friendly methods for the halogenation of aromatic and heteroaromatic rings have been developed using reagents like hydrogen peroxide as an oxidant. cdnsciencepub.comscholaris.caresearchgate.net These methods often show good yields and regioselectivity, comparable to traditional methods using N-halosuccinimides. cdnsciencepub.comscholaris.ca

System-Specific Behaviors:

Regioselectivity: The position of halogenation can be highly dependent on the specific heterocyclic ring system and the reaction conditions. For example, in activated thiophene (B33073) rings, regioselectivity for the positions alpha to the sulfur atom is often quantitative. researchgate.net

The table below provides a comparative overview of halogenation effects on different aromatic heterocyclic systems.

Heterocyclic SystemTypical Halogenation ReagentsGeneral Reactivity TrendCommon Regioselectivity
Thiophene NBS, H₂O₂/HBrHighα-position
Pyrrole NBS, H₂O₂/HBrVery HighAll positions can be substituted
Pyridine Requires harsh conditionsLow (deactivated ring)β-position
Indole NBS, H₂O₂/HBrHighC3-position
Benzo[d]isoxazole N-halosuccinimidesModerateDependent on substituents

NBS: N-Bromosuccinimide

This comparative analysis underscores that while general principles apply, the specific outcome of a halogenation reaction on a heterocyclic compound like this compound is a result of the unique electronic and steric environment of the molecule.

Advanced Applications in Materials Science and Specialized Organic Synthesis Beyond Biomedical Contexts

Utilization as Versatile Building Blocks in Complex Organic Architectures

The 3-(4-Bromophenyl)benzo[d]isoxazole scaffold is a highly versatile building block in organic synthesis, primarily due to the strategic placement of the bromine atom and the inherent reactivity of the isoxazole (B147169) ring. This combination allows for sequential and diverse chemical modifications to construct elaborate molecular architectures.

The bromine atom on the phenyl ring serves as a crucial functional handle for a variety of transition metal-catalyzed cross-coupling reactions. Most notably, it is an ideal substrate for Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds with a wide range of aryl and vinyl boronic acids or esters. This reaction is fundamental for synthesizing complex bi-aryl and poly-aryl structures, which are common motifs in functional materials. The ability to replace the bromine atom allows for the systematic tuning of the molecule's electronic and photophysical properties.

Beyond simple substitution, the isoxazole ring itself can act as a "masked" functional group. Under specific reaction conditions, such as base-induced fragmentation, the isoxazole ring can be opened to reveal other reactive intermediates. For instance, related isoxazole derivatives have been used in domino reactions where a Suzuki coupling is followed by a base-induced fragmentation of the isoxazole ring to yield arylacetonitriles, valuable intermediates in various chemical syntheses organic-chemistry.orgnih.gov. This latent reactivity makes the benzo[d]isoxazole core a strategic component for designing complex reaction cascades, enabling the efficient synthesis of molecules that would otherwise require lengthy, multi-step procedures. The straightforward and often high-yielding methods for synthesizing the benzo[d]isoxazole core further enhance its utility as a reliable starting material for larger, more intricate structures rsc.orgnih.gov.

Table 1: Synthetic Transformations Utilizing the this compound Scaffold

Reaction TypeDescriptionKey ReagentsPotential Product ClassReference Concept
Suzuki-Miyaura CouplingForms a C-C bond by coupling the aryl bromide with a boronic acid/ester.Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), Arylboronic Acid3-(Biphenyl)benzo[d]isoxazoles and other poly-aromatic systems mdpi.comresearchgate.net
Heck CouplingForms a C-C bond between the aryl bromide and an alkene.Pd Catalyst, Base, AlkeneStilbene-like benzo[d]isoxazole derivativesN/A
Buchwald-Hartwig AminationForms a C-N bond by coupling the aryl bromide with an amine.Pd Catalyst, Base, Amine3-(4-Aminophenyl)benzo[d]isoxazole derivativesN/A
Isoxazole Ring FragmentationDomino reaction following an initial coupling, where the isoxazole ring opens to form new functional groups.Base (e.g., KF), HeatArylacetonitriles organic-chemistry.orgnih.gov

Potential in Advanced Functional Materials (e.g., Optoelectronic, Polymeric, Supramolecular)

The unique electronic profile of the 3-aryl-benzo[d]isoxazole framework suggests significant potential for its use in advanced functional materials, including those with applications in optoelectronics and polymer science.

Optoelectronic Materials: The structure of this compound can be described as a donor-acceptor (D-A) system. The fused benzo[d]isoxazole ring system possesses electron-donating characteristics, while the attached phenyl ring can be functionalized to act as an acceptor or a tunable component. This D-A character is a key design principle for organic electronic materials, as it can lead to a small HOMO-LUMO energy gap, enabling absorption and emission of light in the visible spectrum polyu.edu.hk. Closely related heterocyclic systems like benzoxazoles and benzothiadiazoles are integral components in materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) polyu.edu.hkbohrium.comresearchgate.net. Studies on similar benzoxazole (B165842) derivatives show that their photophysical properties, such as fluorescence quantum yields and emission wavelengths, are highly dependent on their molecular structure, indicating that the properties of benzo[d]isoxazole-based materials could be precisely tuned for specific applications nih.govresearchgate.net. While specific data for this compound is limited, its structural analogy to these high-performance materials makes it a promising candidate for investigation.

Polymeric and Liquid Crystalline Materials: The rigid, planar structure of the benzo[d]isoxazole core makes it an excellent mesogen—a fundamental unit for forming liquid crystals. A closely related compound, 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole, has been successfully utilized as a key building block for synthesizing side-chain liquid crystal oligomers and polymers. These materials were found to exhibit a smectic A mesophase, a type of liquid crystal phase characterized by a layered ordering of molecules. This demonstrates the capacity of the 3-aryl-isoxazole scaffold to induce ordered phases, a critical property for applications in displays and optical sensors.

Supramolecular Chemistry: The benzo[d]isoxazole moiety contains nitrogen and oxygen atoms that can participate in non-covalent interactions, such as hydrogen bonding and coordination. Furthermore, the extensive aromatic surface allows for π-π stacking interactions. These forces are the basis of supramolecular chemistry, where molecules self-assemble into larger, ordered structures. The principles of supramolecular assembly in related heterocyclic systems like benzoselenadiazoles suggest that functionalizing the benzo[d]isoxazole core could direct its assembly into well-defined architectures like ribbons or sheets, potentially leading to new materials with unique host-guest properties or stimuli-responsive behavior morressier.com.

Table 2: Potential Applications in Functional Materials

Material ClassRelevant Structural FeaturePotential ApplicationUnderlying Principle
OptoelectronicsDonor-Acceptor (D-A) electronic structureOLEDs, OPVs, Organic SemiconductorsTunable HOMO-LUMO gap and photophysical properties polyu.edu.hkresearchgate.net
PolymersRigid, rod-like molecular shapeLiquid Crystals, High-performance polymersAbility to act as a mesogen to induce ordered phases
Supramolecular AssembliesAromatic surfaces and heteroatoms (N, O)Sensors, Host-Guest Systems, Molecular SievesFormation of ordered structures via π-π stacking and H-bonding morressier.com

Role in Catalyst Development and Ligand Design for Chemical Processes

In the field of catalysis, the design of organic ligands that can coordinate to a metal center is crucial for controlling the reactivity and selectivity of chemical reactions. Nitrogen-containing heterocyclic compounds are a cornerstone of ligand design due to the ability of their nitrogen atoms to form stable complexes with transition metals like palladium, platinum, and copper.

The this compound structure presents an intriguing scaffold for the development of novel ligands. The nitrogen atom within the isoxazole ring can act as a coordination site for a metal center. By chemically modifying the 3-phenyl group (for example, by replacing the bromine with a phosphine, amine, or another heterocyclic group via cross-coupling), it is possible to create bidentate or even tridentate ligands. Such multi-dentate ligands are highly sought after because they form very stable chelate complexes with metals, which can enhance catalytic activity and stability.

For example, palladium complexes formed with bidentate 2-pyridyl-1,2,3-triazole ligands have been extensively studied and used in catalysis nih.gov. The design principle involves combining two different nitrogen environments to tune the electronic properties of the metal center. Similarly, a ligand derived from this compound could offer a unique electronic and steric environment. The benzo[d]isoxazole moiety would act as a π-accepting N-donor, which, when combined with another donor group, could be used to fine-tune the performance of catalysts for reactions such as cross-coupling, C-H activation, and asymmetric synthesis researchgate.net. The development of palladium complexes with various heterocyclic ligands is an active area of research, and the benzo[d]isoxazole framework represents a promising, yet underexplored, platform for creating a new class of effective ligands for homogeneous catalysis academie-sciences.frirapa.org.

Future Research Trajectories and Academic Outlook in Benzo D Isoxazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzo[d]isoxazoles is a well-established area, yet the drive for more efficient, environmentally friendly, and versatile methods remains a key research focus. Future methodologies will likely prioritize sustainability and atom economy.

Recent advancements have already showcased the potential of electrochemical synthesis as a sustainable and scalable method for producing 2,1-benzisoxazoles. rsc.orgresearchgate.net This approach utilizes electricity as a "reagent," minimizing the use of hazardous and toxic reducing agents often employed in conventional methods. researchgate.net The development of electrochemical protocols for the synthesis of 3-substituted benzo[d]isoxazoles, including the title compound, represents a significant and promising research avenue. rsc.orgresearchgate.net

Furthermore, metal-free synthetic approaches are gaining traction. researchgate.net These methods avoid the use of expensive and potentially toxic metal catalysts, aligning with the principles of green chemistry. researchgate.netrsc.org The exploration of organocatalysis and other metal-free strategies for the construction of the 3-(4-Bromophenyl)benzo[d]isoxazole scaffold is an area ripe for investigation.

Various cycloaddition reactions have also been instrumental in synthesizing the isoxazole (B147169) ring. rsc.orgmdpi.com Future work will likely focus on developing novel cycloaddition strategies that offer greater control over regioselectivity and stereoselectivity, enabling the synthesis of a wider range of complex benzo[d]isoxazole derivatives. The use of greener reaction media and microwave-assisted synthesis are also expected to become more prevalent in the synthesis of these compounds. rsc.org

Table 1: Emerging Sustainable Synthetic Routes for Benzo[d]isoxazoles

Synthetic ApproachKey FeaturesPotential for this compound
Electrochemical Synthesis Use of electricity as a clean reagent, simple setup, use of reusable carbon electrodes. rsc.orgresearchgate.netHighly applicable for a scalable and sustainable synthesis.
Metal-Free C-N Coupling Avoids transition metal catalysts, environmentally friendly. researchgate.netOffers a greener alternative to traditional cross-coupling methods.
[3+2] Cycloaddition Atom-economical, allows for the construction of the isoxazole ring from various precursors. rsc.orgrhhz.netCan be adapted for the synthesis of the core structure with high efficiency.
Microwave-Induced Synthesis Shorter reaction times, higher yields, and often solvent-free conditions. rsc.orgCan significantly improve the efficiency of existing synthetic routes.

Advancements in Computational Approaches for Predictive Chemical Behavior

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational methods will play a crucial role in predicting its chemical behavior, biological activity, and material properties, thereby guiding experimental efforts.

Molecular docking studies are already being employed to predict the binding affinities of benzo[d]isoxazole derivatives with various biological targets. rjeid.comnih.govtandfonline.com Future research will likely utilize more sophisticated docking algorithms and scoring functions to improve the accuracy of these predictions for compounds like this compound.

Density Functional Theory (DFT) calculations are another powerful tool for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. rjeid.comnih.govresearchgate.net DFT can be used to calculate a range of molecular properties, including frontier molecular orbital energies (HOMO-LUMO), which are crucial for predicting reactivity. researchgate.net The application of DFT to this compound will provide valuable insights into its stability, reactivity, and potential for use in electronic materials.

Furthermore, the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties through in silico methods is becoming increasingly important in the early stages of drug development. researchgate.netnih.gov Computational models can predict the drug-likeness and pharmacokinetic profiles of compounds like this compound, helping to identify promising candidates and reduce the need for extensive animal testing. nih.gov

Table 2: Key Computational Parameters for Predicting Chemical Behavior

Computational MethodPredicted PropertyRelevance for this compound
Molecular Docking Binding affinity to biological targets. rjeid.comnih.govGuiding the design of new therapeutic agents.
Density Functional Theory (DFT) Electronic structure, reactivity, spectroscopic properties. rjeid.comnih.govresearchgate.netUnderstanding chemical behavior and predicting material properties.
ADME/T Prediction Absorption, Distribution, Metabolism, Excretion, and Toxicity. researchgate.netAssessing the drug-likeness and safety profile of the compound.
Quantitative Structure-Activity Relationship (QSAR) Correlation of chemical structure with biological activity. tandfonline.comDeveloping models to predict the activity of new derivatives.

Exploration of Unconventional Reactivity and Transformations

The benzo[d]isoxazole ring system possesses a unique reactivity profile that can be exploited to create novel molecular architectures. Future research will delve into unconventional transformations of this compound, moving beyond simple functionalization.

Ring-opening reactions of the isoxazole core are a known phenomenon and can lead to the formation of other valuable heterocyclic systems. rhhz.net For instance, the base-promoted ring opening of certain benzo[d]isoxazoles can yield substituted 2-hydroxybenzonitriles. beilstein-journals.orgnih.gov Investigating the controlled ring-opening of this compound could provide access to a diverse range of functionalized aromatic compounds.

Ring expansion reactions represent another exciting frontier. researchgate.net Gold-catalyzed [5 + 2] cycloaddition reactions of benzo[d]isoxazoles with ynamides have been shown to produce benzo[f] chim.itoxazepines, a seven-membered heterocyclic system. acs.org Applying such methodologies to this compound could lead to the synthesis of novel and potentially bioactive larger ring systems.

Furthermore, the development of selective C-H functionalization reactions on the benzo[d]isoxazole scaffold will be a key area of research. Direct C-H activation avoids the need for pre-functionalized starting materials, making synthetic routes more efficient and atom-economical.

Interdisciplinary Research Avenues in Contemporary Chemical Sciences

The unique properties of this compound make it a promising candidate for a variety of interdisciplinary applications, bridging the gap between chemistry, biology, and materials science.

In medicinal chemistry, the benzo[d]isoxazole scaffold is a well-recognized pharmacophore found in a range of therapeutic agents. ontosight.ainih.gov Derivatives have shown potential as anticonvulsants, anticancer agents, and inhibitors of various enzymes. acs.orgacs.orgnih.gov The presence of the bromine atom on the phenyl ring of this compound provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the creation of diverse libraries of compounds for biological screening.

In materials science, the rigid, planar structure of the benzo[d]isoxazole system suggests potential applications in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-deficient nature of the isoxazole ring can influence the electronic properties of the molecule. The 4-bromophenyl group can also be used to tune the material's properties through further chemical modifications.

The intersection of benzo[d]isoxazole chemistry with chemical biology will also be a fruitful area of research. The development of fluorescent probes and chemical tools based on the this compound scaffold could enable the visualization and study of biological processes in real-time.

Q & A

Q. What in vitro assays are recommended for evaluating enzyme inhibition kinetics?

  • Methodology : Use spectrophotometric assays with purified human enzymes (e.g., GST from erythrocytes). Measure activity using substrates like 1-chloro-2,4-dinitrobenzene (CDNB) and monitor absorbance at 340 nm. Calculate KIK_I and inhibition type (competitive/uncompetitive) using Cheng-Prusoff equations .

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